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Compound of Interest

Compound Name: 5-Aminohexanoic acid

Cat. No.: B1606480

This technical guide provides a comprehensive overview of the spectroscopic data for 5-
Aminohexanoic acid, a molecule of interest in various scientific and pharmaceutical research
fields. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and
Mass Spectrometry (MS) data, along with the experimental protocols for acquiring such
spectra. This document is intended for researchers, scientists, and professionals in drug
development seeking a detailed spectroscopic reference for this compound.

Spectroscopic Data Summary

The spectroscopic data for 5-Aminohexanoic acid is summarized in the following tables,
providing a clear and concise reference for its structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (Proton NMR) Data (Predicted)

Note: The following *H NMR data is predicted based on standard chemical shift values and
data from structurally similar compounds, as direct experimental data for 5-Aminohexanoic
acid was not readily available in the referenced databases.
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Chemical Shift (ppm)

Protons Multiplicity
Range

H-6 (CHs) 1.1-1.3 Doublet
H-3, H-4 (-CH2-) 1.4-1.7 Multiplet
H-2 (-CH2-C=0) 22-24 Triplet

H-5 (-CH-) 29-32 Multiplet
-NH:2 1.5 - 3.0 (broad) Singlet
-COOH 10.0 - 12.0 (broad) Singlet

13C NMR (Carbon-13 NMR) Data

Note: The following 13C NMR data is based on data for the structurally similar 6-Aminohexanoic
acid from the Biological Magnetic Resonance Bank (BMRB) and predicted values, as direct,
experimentally verified data for 5-Aminohexanoic acid was not explicitly available in a tabular
format in the searched resources.

Carbon Atom Chemical Shift (ppm)
C6 (CHs) ~22

C3 ~25

C4 ~36

Cc2 ~34

C5 (CH) ~49

C1(C=0) ~179

Infrared (IR) Spectroscopy

The following table lists the characteristic infrared absorption bands for 5-Aminohexanoic
acid, based on the functional groups present and data for similar amino acids.
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Wavenumber (cm~?) Vibration Functional Group
3300 - 2500 (broad) O-H Stretch Carboxylic Acid
3400 - 3250 (medium) N-H Stretch Primary Amine
3000 - 2850 (medium) C-H Stretch Alkane

~1710 (strong) C=0 Stretch Carboxylic Acid
1650 - 1580 (medium) N-H Bend Primary Amine
1470 - 1450 (medium) C-H Bend Alkane

1320 - 1000 (strong) C-O Stretch Carboxylic Acid
1250 - 1020 (medium) C-N Stretch Aliphatic Amine

950 - 910 (medium) O-H Bend Carboxylic Acid

Mass Spectrometry (MS)

The mass spectrum of 5-Aminohexanoic acid is characterized by a molecular ion peak and
several key fragment ions. The data presented below is from the NIST Mass Spectrometry
Data Center.[1]

m/z Relative Intensity (%) Possible Fragment

131 ~5 [M]* (Molecular lon)

114 ~10 [M - NHs]*

86 ~30 [M - COOH]*

72 ~40 [CH(NH2)CH2CHz]*

58 ~100 [CH3CH=NH2]* (Base Peak)
45 ~50 [COOH]*

41 ~60 [C3Hs]*

Experimental Protocols

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/product/b1606480?utm_src=pdf-body
https://spectrabase.com/spectrum/3gimgDaFPQv
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1606480?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Detailed methodologies for acquiring the spectroscopic data are provided below. These
protocols are generalized for a compound like 5-Aminohexanoic acid and can be adapted
based on the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra of 5-Aminohexanoic acid for structural
elucidation.

Materials and Equipment:

e 5-Aminohexanoic acid sample

Deuterated solvent (e.g., D20, DMSO-ds)

NMR tubes (5 mm)

NMR spectrometer (e.g., 300-500 MHz)

Pipettes and vials
Procedure:

e Sample Preparation: Dissolve approximately 5-10 mg of 5-Aminohexanoic acid in 0.5-0.7
mL of a suitable deuterated solvent in a clean, dry vial. The choice of solvent is critical; D20
is often used for amino acids, but this will result in the exchange of labile protons (e.g., -NHz
and -COOH), making them invisible in the H NMR spectrum. To observe these protons, a
solvent like DMSO-de can be used.

o Sample Transfer: Transfer the solution to an NMR tube.
e Instrument Setup: Place the NMR tube in the spectrometer's probe.

e Shimming: Shim the magnetic field to achieve a homogeneous field, which is essential for
high-resolution spectra.

e 'H NMR Acquisition:
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o Acquire a standard one-dimensional *H NMR spectrum.

o Typical parameters include a 90° pulse, a spectral width of 10-15 ppm, a relaxation delay
of 1-2 seconds, and an acquisition time of 2-4 seconds.

o The number of scans can be adjusted to achieve an adequate signal-to-noise ratio
(typically 16 or 32 scans).

e 13C NMR Acquisition:
o Acquire a proton-decoupled 13C NMR spectrum.

o Typical parameters include a 30-45° pulse, a spectral width of 200-220 ppm, and a longer
relaxation delay (e.g., 2-5 seconds) due to the longer relaxation times of carbon nuclei.

o A larger number of scans (e.g., 1024 or more) is usually required to obtain a good signal-
to-noise ratio.

o Data Processing: Process the acquired Free Induction Decay (FID) data by applying a
Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift
scale using the residual solvent peak as an internal standard.

Infrared (IR) Spectroscopy

Objective: To obtain an infrared spectrum of 5-Aminohexanoic acid to identify its functional
groups.

Materials and Equipment:

5-Aminohexanoic acid sample (solid)

Fourier Transform Infrared (FTIR) spectrometer

Attenuated Total Reflectance (ATR) accessory, or KBr press and pellet die

Mortar and pestle

Spatula
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Procedure (using ATR):

e Background Spectrum: Record a background spectrum of the clean ATR crystal. This will be
automatically subtracted from the sample spectrum.

o Sample Application: Place a small amount of the solid 5-Aminohexanoic acid sample
directly onto the ATR crystal.

o Pressure Application: Apply pressure using the ATR's pressure arm to ensure good contact
between the sample and the crystal.

e Spectrum Acquisition: Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to
improve the signal-to-noise ratio. The spectral range is usually 4000-400 cm~1,

¢ Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a
soft tissue after the measurement.

Procedure (using KBr pellet):

o Sample Preparation: Grind a small amount (1-2 mg) of 5-Aminohexanoic acid with
approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine,
homogeneous powder is obtained.

o Pellet Formation: Transfer the powder to a pellet die and press it under high pressure
(several tons) to form a transparent or translucent pellet.

e Spectrum Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer
and acquire the spectrum.

Mass Spectrometry (MS)

Objective: To obtain a mass spectrum of 5-Aminohexanoic acid to determine its molecular
weight and fragmentation pattern.

Materials and Equipment:

e 5-Aminohexanoic acid sample
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e Mass spectrometer with a suitable ionization source (e.g., Electrospray lonization - ESI, or
Electron lonization - EI)

e Solvent for sample introduction (e.g., methanol, acetonitrile/water mixture for ESI)
e Syringe pump or autosampler
Procedure (using ESI-MS):

o Sample Preparation: Prepare a dilute solution of 5-Aminohexanoic acid (e.g., 1-10 pg/mL)
in a suitable solvent mixture, often with the addition of a small amount of acid (e.g., formic
acid) to promote protonation.

« Infusion: Introduce the sample solution into the ESI source at a constant flow rate using a
syringe pump.

e Instrument Parameters: Set the ESI source parameters, including the capillary voltage,
nebulizing gas flow, and drying gas temperature, to achieve a stable ion spray.

o Mass Spectrum Acquisition: Acquire the mass spectrum in the positive ion mode to observe
the protonated molecule [M+H]*. The mass range should be set to scan beyond the
expected molecular weight of the compound (131.17 g/mol ).

o Fragmentation Analysis (MS/MS): To obtain structural information, perform a tandem mass
spectrometry (MS/MS) experiment. Select the precursor ion ([M+H]*) in the first mass
analyzer, subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or
nitrogen) in a collision cell, and analyze the resulting fragment ions in the second mass
analyzer.

Workflow and Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the logical workflow of
spectroscopic analysis and the relationship between the different techniques.
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Caption: General workflow for the spectroscopic analysis of 5-Aminohexanoic acid.

Mass Spectrometry IR Spectroscopy NMR Spectroscopy
(Molecular Weight & Formula) (Functional Groups) (Connectivity & Stereochemistry)

Provides molecular mass Identifies C=0O, N-H, O-H, C-H ~Determines carbon-hydrogen framework

Complete Molecular Structure
of 5-Aminohexanoic Acid

Click to download full resolution via product page

Caption: Integration of spectroscopic data for structural elucidation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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